2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide belongs to a class of compounds being investigated for their potential to inhibit the enzyme Protein Tyrosine Phosphatase 1B (PTP1B). [] PTP1B is a key regulator of insulin signaling, and its inhibition has emerged as a potential therapeutic strategy for treating Type 2 Diabetes. [] This compound incorporates a hydantoin (imidazolidine-2,4-dione) scaffold, which is considered a novel structural feature in PTP1B inhibitors. []
The mechanism of action for 2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide is proposed to involve the inhibition of PTP1B. [] While the exact binding mode is not detailed in the provided abstracts, it is likely that the hydantoin scaffold and other structural features interact with the enzyme's active site, preventing the dephosphorylation of tyrosine residues on the insulin receptor and enhancing insulin sensitivity. []
The primary scientific application of 2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide, as indicated by the provided abstracts, is as a potential therapeutic agent for Type 2 Diabetes. [] It has been investigated for its ability to inhibit PTP1B in vitro, showing promising results. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7